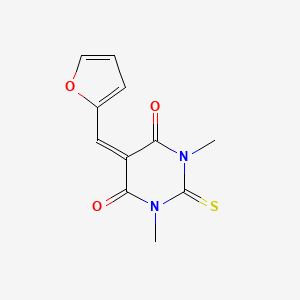![molecular formula C19H17ClN2O3 B5758681 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor CB1. CB1 is a G protein-coupled receptor that is widely expressed in the brain and other tissues. The endocannabinoid system, which includes CB1 and other receptors, is involved in many physiological processes, such as pain sensation, appetite, and mood regulation. The discovery of AM251 has led to significant advances in understanding the role of CB1 in these processes and has potential therapeutic applications.
作用機序
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide is a competitive antagonist of CB1. It binds to the receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 signaling, which can have various effects depending on the tissue and physiological process involved.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide has been shown to have various effects on the endocannabinoid system and other physiological processes. For example, it has been shown to decrease pain sensitivity in animal models, suggesting a potential role in pain management. It has also been shown to decrease food intake and body weight in animal models, suggesting a potential role in obesity treatment. Additionally, it has been shown to have anxiolytic effects in animal models, suggesting a potential role in the treatment of anxiety disorders.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide has several advantages for laboratory experiments. It is a highly selective antagonist of CB1, which allows for the specific manipulation of this receptor without affecting other receptors in the endocannabinoid system. It is also relatively stable and easy to handle, which makes it a convenient tool for research. However, there are also limitations to its use. For example, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects. Additionally, its effects can be dependent on the dose and route of administration, which can complicate experimental design.
将来の方向性
There are many potential future directions for research involving 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide. Some possible areas of investigation include:
- Further investigation of the role of CB1 in pain sensation, particularly in chronic pain conditions
- Investigation of the potential therapeutic applications of 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide in obesity and metabolic disorders
- Investigation of the role of CB1 in the regulation of mood and anxiety, and the potential therapeutic applications of 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide in these areas
- Development of more stable and longer-acting CB1 antagonists for use in vivo
- Investigation of the potential role of CB1 in other physiological processes, such as inflammation and immune function.
合成法
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide can be synthesized using a multi-step process. The starting material is 4-chlorobenzylamine, which is reacted with 4-methoxyphenylacetic acid to form an amide intermediate. This intermediate is then converted to the isoxazole ring using a condensation reaction with hydroxylamine-O-sulfonic acid. The final step involves the introduction of the chlorophenyl group using a palladium-catalyzed coupling reaction with 4-chlorobenzyl chloride.
科学的研究の応用
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide has been widely used in scientific research to study the role of the endocannabinoid system in various physiological processes. For example, it has been used to investigate the effects of CB1 activation on pain sensation, appetite, and addiction. It has also been used to study the role of CB1 in the regulation of mood and anxiety.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-16-8-4-14(5-9-16)18-11-17(25-22-18)12-21-19(23)10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZTVFUFRICUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5758599.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
![2-[(4-chlorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5758629.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)
![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)
![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)